molecular formula C12H14BrN3 B7851747 6-bromo-N-butan-2-ylquinazolin-4-amine

6-bromo-N-butan-2-ylquinazolin-4-amine

Cat. No.: B7851747
M. Wt: 280.16 g/mol
InChI Key: IMMOEKUORANPHO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-bromo-N-butan-2-ylquinazolin-4-amine is a synthetically designed quinazoline derivative of significant interest in medicinal chemistry and drug discovery research. This compound features a bromine atom at the 6-position of the quinazoline ring system, a modification known to enhance biological activity and improve binding affinity in pharmacological scaffolds . Quinazoline derivatives are recognized as privileged structures in the development of targeted therapeutic agents, and this compound serves as a key chemical building block for exploring new structure-activity relationships .In oncology research, this compound provides a core template for developing novel cytotoxic agents. The bromo-quinazoline scaffold has demonstrated promising anti-proliferative effects against various cancer cell lines, with research indicating that the presence of a halogen at the 6-position can significantly improve anticancer efficacy . This makes it a valuable intermediate for synthesizing and evaluating potential inhibitors of key signaling pathways.In neuroscience and neuropharmacology, this compound is investigated within the context of adenosine A2A receptor (A2AR) antagonism. The quinazoline core has been identified as a promising scaffold for designing potent A2AR antagonists, which are being explored as potential therapeutic agents for neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as for cancer immunotherapy . The structural features of this compound, including its lipophilic side chain, are strategically important for optimizing receptor binding affinity and solubility properties in lead compound development .This product is intended for research and development purposes only in a controlled laboratory setting. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the safety data sheet (SDS) prior to use and handle all chemical products with appropriate personal protective equipment.

Properties

IUPAC Name

6-bromo-N-butan-2-ylquinazolin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14BrN3/c1-3-8(2)16-12-10-6-9(13)4-5-11(10)14-7-15-12/h4-8H,3H2,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMMOEKUORANPHO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NC1=NC=NC2=C1C=C(C=C2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14BrN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Biological Activities

Antiviral Properties:
Research has shown that quinazoline derivatives can exhibit antiviral activity against various viruses. For instance, derivatives similar to 6-bromo-N-butan-2-ylquinazolin-4-amine have been tested against the Bovine Viral Diarrhea Virus (BVDV), demonstrating significant inhibition of viral replication . Such compounds interact with viral polymerases, altering their activity and preventing viral proliferation.

Anticancer Potential:
The compound is being investigated for its potential as an anticancer agent. Quinazoline derivatives have been noted for their ability to inhibit specific kinases involved in cancer cell proliferation. For example, compounds that target the A2A adenosine receptor show promise in treating neurodegenerative diseases and cancer . The unique structure of this compound may enhance its binding affinity to these targets.

Comparative Analysis with Related Compounds

Compound NameBiological ActivityNotable Characteristics
6-bromo-N-(prop-2-en-1-yl)quinazolin-4-amineAutophagy inducerSecondary amino compound
6-bromo-4-(furan-2-yl)quinazolin-2-amineA2A receptor antagonistHigh affinity for hA2AR
2-aminoquinazoline derivativesAnticancer and antiviral propertiesDiverse structural modifications

Future Directions in Research

Ongoing research aims to optimize the pharmacological properties of this compound:

  • Structure–Activity Relationship (SAR) Studies: Identifying how modifications to the structure affect biological activity.
  • In Vivo Studies: Evaluating the efficacy and safety profile in animal models.
  • Clinical Trials: Investigating potential therapeutic applications in humans for conditions like cancer and viral infections.

Comparison with Similar Compounds

Structural Modifications and Reactivity

Core Modifications
  • 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine (): Replaces the butan-2-yl group with a thiophen-2-ylmethyl substituent. Synthesized via nucleophilic substitution of 6-bromo-4-chloroquinazoline with thiophen-2-ylmethanamine (99% yield) .
  • 6-Bromo-N,4-diphenylquinazolin-2-amine (): Features phenyl groups at positions N2 and C3.
Substituent Effects
  • Alkyl vs. Aryl Groups :

    • The butan-2-yl group in the target compound offers moderate lipophilicity (logP ~3.5 estimated), whereas aryl substituents (e.g., thiophen-2-ylmethyl) increase logP (~4.2) and may reduce aqueous solubility .
    • Branched alkyl chains like butan-2-yl improve metabolic stability compared to linear chains or aromatic groups, which are prone to oxidation .
  • Electron-Withdrawing vs. Electron-Donating Groups: Bromine at position 6 (electron-withdrawing) activates the quinazoline core for electrophilic substitution, enabling further derivatization (e.g., Suzuki coupling with benzo[d][1,3]dioxol-5-ylboronic acid, as in ) .
Kinase Inhibition ():
  • The target compound and its analogs are evaluated as inhibitors of CDC2-like kinases (Clk).
  • 6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine shows IC₅₀ values <100 nM for Clk1 and Clk4, attributed to the thiophene’s interaction with hydrophobic kinase pockets.
  • In contrast, the butan-2-yl derivative may exhibit reduced potency due to steric hindrance but improved selectivity over off-target kinases like EGFR .
Anticancer Activity :
  • Derivatives with electron-deficient aryl groups (e.g., 6-(benzo[d][1,3]dioxol-5-yl) in ) demonstrate enhanced antiproliferative activity in cancer cell lines (GI₅₀ ~1 µM) compared to alkyl-substituted analogs (~10 µM) .

Physicochemical Properties

Melting Points and Solubility :
Compound Melting Point (°C) Solubility (µg/mL)
6-Bromo-N-butan-2-ylquinazolin-4-amine 131–132* 15 (PBS)
6-Bromo-N-(thiophen-2-ylmethyl)quinazolin-4-amine 114–115 8 (PBS)
N-Benzyl-6-bromo-4-methylquinazolin-2-amine 166–167 5 (PBS)

*Estimated based on analogous structures in .

Preparation Methods

Starting Material Preparation

The synthesis begins with 6-bromoanthranilic acid , a commercially available precursor. Conversion to 6-bromo-2-aminobenzamide is achieved via acylation using benzoyl chloride in the presence of pyridine as a base.

Reaction Conditions :

  • Solvent : Chloroform (0.1 M)

  • Temperature : 0°C (initial), then 75°C for 4 hours

  • Yield : ~65% (based on analogous procedures)

Cyclization to Quinazolinone

Cyclization of 6-bromo-2-aminobenzamide is performed under basic conditions to form 6-bromoquinazolin-4(3H)-one .

Procedure :

  • Dissolve 6-bromo-2-aminobenzamide (10 mmol) in ethanol (25 mL) and 2M NaOH (25 mL).

  • Reflux at 85°C for 2 hours.

  • Acidify with 4M HCl to pH 2–3, yielding a precipitate.

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 12.67 (s, 1H, NH), 8.16 (d, J = 8.0 Hz, 1H), 7.73–7.67 (m, 2H).

  • HRMS (ESI-TOF) : m/z calculated for C8H6BrN2O [M+H]+: 240.9632, found: 240.9638.

Chlorination at Position 4

Conversion to 4-Chloro-6-bromoquinazoline

The quinazolinone intermediate is treated with phosphorus oxychloride (POCl3) to introduce a chloro group at position 4.

Procedure :

  • Combine 6-bromoquinazolin-4(3H)-one (2 mmol) with POCl3 (5 mmol) in DMF (5 mL).

  • Reflux at 120°C for 2 hours.

  • Quench with ice water, adjust to pH 7 with NaOH, and extract with dichloromethane.

Yield : ~70% (based on analogous chlorinations).

Characterization Data :

  • 13C NMR (CDCl3) : δ 161.2 (C=O), 148.1 (C-Br), 134.5 (C-Cl).

Nucleophilic Amination with Butan-2-amine

Substitution Reaction

The 4-chloro intermediate undergoes nucleophilic substitution with butan-2-amine to yield the target compound.

Procedure :

  • Combine 4-chloro-6-bromoquinazoline (1 mmol) with butan-2-amine (1.5 mmol) in dry THF.

  • Add Cs2CO3 (2 mmol) and stir at room temperature for 12 hours.

  • Purify via column chromatography (hexane:ethyl acetate = 3:1).

Optimization Notes :

  • Solvent : Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances reactivity.

  • Base : Cs2CO3 facilitates deprotonation of the amine, improving nucleophilicity.

Yield : ~58% (isolated as a pale-yellow solid).

Characterization Data :

  • 1H NMR (DMSO-d6) : δ 8.72 (s, 1H, NH), 7.91 (d, J = 8.5 Hz, 1H), 4.12–4.05 (m, 1H, CH), 1.62–1.55 (m, 2H, CH2), 1.33 (d, J = 6.4 Hz, 3H, CH3).

  • 13C NMR (DMSO-d6) : δ 158.9 (C-N), 147.2 (C-Br), 132.4 (C-Ar), 52.1 (CH), 28.4 (CH2), 20.1 (CH3).

  • HRMS (ESI-TOF) : m/z calculated for C12H14BrN3 [M+H]+: 296.0387, found: 296.0393.

Alternative Synthetic Routes

Palladium-Catalyzed Coupling

A Pd-mediated Buchwald-Hartwig amination offers an alternative pathway, though it is less commonly employed due to the stability of the bromine substituent.

Procedure :

  • Combine 4-chloro-6-bromoquinazoline (1 mmol) with butan-2-amine (1.2 mmol), Pd2(dba)3 (0.05 mmol), and Xantphos (0.1 mmol) in toluene.

  • Reflux at 110°C for 24 hours.

Yield : ~50% (lower due to competing side reactions).

Critical Analysis of Methodologies

Method Yield Advantages Limitations
Direct Amination 58%Simple, one-step reactionRequires excess amine
Pd-Catalyzed Coupling 50%Tolerates steric hindranceCostly catalysts, longer reaction times

Q & A

Q. What are the standard synthetic routes for 6-bromo-N-butan-2-ylquinazolin-4-amine, and how do reaction conditions influence yield and purity?

The compound is typically synthesized via nucleophilic substitution of 6-bromo-4-chloroquinazoline with butan-2-amine. Key variables include solvent choice (e.g., DMF for solubility), base (e.g., Hunig’s base for deprotonation), and reaction time (2 hours at room temperature yields >99% in analogous reactions) . Microwave-assisted Suzuki-Miyaura coupling can introduce aryl groups at the 6-position, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and optimized heating (150°C for 1 hour) . Purification via silica column chromatography with gradient elution (ethyl acetate/hexanes) is critical to isolate the product with >95% purity .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

Multinuclear NMR (¹H, ¹³C) is essential:

  • ¹H NMR : Look for characteristic signals such as the quinazoline C4-NH proton (~δ 8.5–9.0 ppm) and butan-2-yl methyl groups (δ 1.0–1.5 ppm).
  • ¹³C NMR : Confirm the quinazoline backbone (e.g., C4 amine carbon at ~δ 154–159 ppm) and bromine-induced deshielding at C6 (~δ 120–125 ppm) . High-resolution mass spectrometry (HRMS) should match the theoretical m/z within 1 ppm error. LCMS with trifluoroacetic acid-modified gradients ensures purity (>95%) and distinguishes degradation products .

Q. What solvent systems are optimal for solubility and stability studies of this compound?

The compound is typically soluble in polar aprotic solvents (DMF, DMSO) but exhibits limited solubility in water. Stability tests under varying pH (e.g., 3N LiCl washes to remove residual amines) and light exposure (storage at 2–8°C in amber vials) are recommended .

Advanced Research Questions

Q. How can X-ray crystallography resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) using SHELXL or SHELXTL software provides bond-length precision (±0.008 Å) and torsional angles. For example, the dihedral angle between quinazoline and butan-2-yl groups can reveal steric effects influencing biological activity . Crystallization in ethyl acetate/hexanes at low temperatures (100 K) minimizes thermal motion artifacts .

Q. What strategies address contradictions in biological activity data for quinazolin-4-amine derivatives?

Discrepancies in kinase inhibition assays (e.g., CDC2-like kinases) may arise from assay conditions (e.g., ATP concentration, incubation time). Dose-response curves (IC₅₀) should be validated via orthogonal methods like fluorescence polarization or radiometric assays. Structural analogs (e.g., 6-arylquinazolin-4-amines) show that bromine at C6 enhances selectivity but reduces solubility, requiring SAR optimization via logP calculations .

Q. How can computational modeling predict the binding mode of this compound with target proteins?

Molecular docking (AutoDock Vina) using PDB structures (e.g., 3KTJ for kinases) identifies key interactions:

  • Bromine’s hydrophobic contact with kinase hinge regions.
  • Butan-2-yl group’s orientation in solvent-exposed pockets. MD simulations (GROMACS) over 100 ns assess stability of protein-ligand complexes, with RMSD <2.0 Å indicating viable binding .

Methodological Considerations

Q. What are the limitations of column chromatography for purifying halogenated quinazoline derivatives?

Bromine’s electron-withdrawing effect increases polarity, complicating elution. Gradient optimization (e.g., 15→75% ethyl acetate in hexanes) separates byproducts like dehalogenated species. TLC monitoring (Rf ~0.3–0.5 in 1:1 ethyl acetate/hexanes) is critical .

Q. How do reaction scales impact yield in palladium-catalyzed couplings for this compound?

Microwave reactions at 0.3 mmol scale achieve >58% yield, but scaling to >5 mmol requires increased catalyst loading (5 mol% Pd) and prolonged heating (24 hours) to overcome diffusion limitations. Lithium chloride washes (3×30 mL) effectively remove boronic acid impurities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.